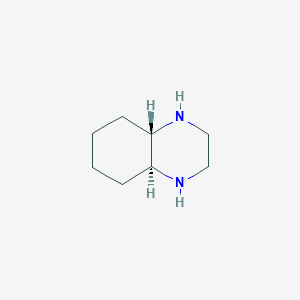

trans-Decahydro-quinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305753 |

Source

|

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366054-05-8, 51773-44-5 |

Source

|

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366054-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(4aR,8aR)-decahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Conformation of trans-Decahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The decahydroquinoxaline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The stereochemical and conformational arrangement of this bicyclic system dictates its three-dimensional shape, which is paramount for molecular recognition and pharmacological activity. This guide provides a comprehensive technical overview of the stereochemistry and conformational analysis of the trans-fused decahydroquinoxaline ring system. We will delve into the inherent rigidity of the trans-fused core, the influence of substituents on conformational preference, and the analytical techniques employed to elucidate these structural features. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this important heterocyclic framework.

Introduction to the Decahydroquinoxaline Scaffold

Decahydroquinoxaline, a saturated heterocyclic compound with the molecular formula C₈H₁₆N₂, consists of two fused six-membered rings containing two nitrogen atoms. The fusion of the rings can result in either cis or trans diastereomers, each with distinct stereochemical and conformational properties. The trans-isomer is of particular interest due to its rigid and well-defined geometry, which makes it an attractive scaffold for the design of selective ligands for various biological targets. Understanding the nuanced stereochemistry and conformational behavior of the trans-decahydroquinoxaline core is critical for structure-activity relationship (SAR) studies and the rational design of potent and selective drug candidates.[1][2]

Stereochemistry of trans-Decahydroquinoxaline

The term "trans-fused" refers to the relative stereochemistry of the two hydrogen atoms at the bridgehead carbons (C4a and C8a). In the trans-isomer, these hydrogens are on opposite sides of the plane of the ring system. This arrangement results in a conformationally rigid structure.[3]

The trans-decahydroquinoxaline molecule is chiral and exists as a pair of enantiomers: (4aR,8aR)-decahydroquinoxaline and (4aS,8aS)-decahydroquinoxaline. The specific enantiomer can have profoundly different biological activities, highlighting the importance of stereocontrolled synthesis in drug development.[1][2][4]

Conformational Analysis of the trans-Decahydroquinoxaline Core

The conformational landscape of saturated six-membered rings is dominated by the low-energy chair conformation. In trans-decalin, the carbocyclic analogue of decahydroquinoxaline, the two chair rings are fused in a way that locks the conformation and prevents ring flipping.[3][5] Similarly, the trans-decahydroquinoxaline core predominantly exists in a rigid chair-chair conformation .

This rigidity has significant implications for the orientation of substituents on the ring system. Substituents on the carbons are locked into either axial or equatorial positions. Likewise, the lone pairs on the nitrogen atoms also adopt specific orientations.

Diaxial and Diequatorial Relationships

In the unsubstituted trans-decahydroquinoxaline, the two bridgehead hydrogens (H-4a and H-8a) are in a diaxial relationship. This arrangement is a direct consequence of the trans-fusion. The lone pairs on the nitrogen atoms can, in principle, adopt either axial or equatorial orientations. The relative stability of these conformers is influenced by steric and stereoelectronic effects.

Caption: Chair-chair conformation of trans-decahydroquinoxaline.

Influence of Substituents on Conformation

While the core trans-fused system is rigid, the introduction of substituents, particularly on the nitrogen atoms, can influence the fine details of the conformation.

-

N-Alkylation: The introduction of alkyl groups on the nitrogen atoms will lead to a preference for the conformer that minimizes steric interactions. Generally, a larger alkyl group will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.

-

C-Substitution: Substituents on the carbon atoms will also adopt the energetically most favorable position. The principles of conformational analysis of substituted cyclohexanes, including the concept of A-values (conformational free energy differences), can be applied to predict the preferred orientation of these substituents.

Spectroscopic and Computational Characterization

The precise conformation of trans-decahydroquinoxaline derivatives is elucidated through a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for conformational analysis. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

-

Large coupling constants (typically 8-12 Hz) are observed between axial-axial protons.

-

Small coupling constants (typically 2-4 Hz) are observed between axial-equatorial and equatorial-equatorial protons.

By analyzing the coupling patterns of the ring protons, the chair conformation and the axial/equatorial orientation of substituents can be confirmed.[6][7] For instance, a large trans-diaxial coupling observed for a proton adjacent to a substituent would indicate an equatorial position for that substituent.

Table 1: Representative ¹H NMR Coupling Constants for Conformational Analysis

| Proton Relationship | Dihedral Angle (approx.) | Typical J-value (Hz) |

| axial-axial | 180° | 8 - 12 |

| axial-equatorial | 60° | 2 - 4 |

| equatorial-equatorial | 60° | 2 - 4 |

X-Ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous proof of the solid-state conformation.[8][9][10] It allows for the precise determination of bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's three-dimensional structure. This data is invaluable for validating computational models.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT) and other molecular mechanics or ab initio calculations, are instrumental in predicting the relative stabilities of different conformers.[11][12][13][14] These computational studies can provide insights into the energetic landscape of the molecule and help rationalize the experimentally observed conformational preferences.[15]

Caption: Workflow for the conformational analysis of trans-decahydroquinoxaline.

Experimental Protocols: A Self-Validating System

The trustworthiness of a conformational assignment relies on the convergence of data from multiple, independent techniques.

Protocol: NMR-Based Conformational Assignment

-

Synthesis and Purification: Synthesize the target trans-decahydroquinoxaline derivative using established literature procedures.[1][2] Purify the compound to >95% purity as determined by HPLC and ¹H NMR.

-

¹H NMR Data Acquisition: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

-

Signal Assignment: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to assign all proton signals.

-

Coupling Constant Analysis: Measure the coupling constants for all relevant signals. Identify large (8-12 Hz) J-values indicative of axial-axial couplings.

-

NOESY for Spatial Proximity: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space. Strong NOE correlations between 1,3-diaxial protons can provide definitive proof of their relative orientation.

-

Conformational Model: Based on the coupling constants and NOE data, build a conformational model of the molecule. The data should be internally consistent and support a single, dominant conformation.

Implications for Drug Development

The rigid nature of the trans-decahydroquinoxaline scaffold is a significant advantage in drug design. It reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the well-defined spatial arrangement of substituents allows for precise control over the presentation of pharmacophoric elements to the target protein.

For example, in the development of κ-opioid receptor agonists, the specific stereochemistry and conformation of decahydroquinoxaline analogs were found to be critical for high affinity and agonist activity.[2][4] The (4aR,5S,8aS)-configured enantiomer was identified as a potent and selective agonist, demonstrating the profound impact of stereochemistry on biological function.[2]

Conclusion

The trans-decahydroquinoxaline ring system is a conformationally constrained scaffold with significant utility in medicinal chemistry. Its rigid chair-chair conformation provides a fixed framework for the precise positioning of functional groups. A thorough understanding of its stereochemistry and the factors influencing its conformation is essential for the rational design of new therapeutic agents. The synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust and self-validating approach to elucidating the three-dimensional structure of these important molecules.

References

-

Conformational analysis of 2-aryl-trans-decahydroquinolin-4-ols. II. A kinetic and computational approach. (2025). ResearchGate. [Link]

-

Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. (2025). ResearchGate. [Link]

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). PubMed Central. [Link]

-

Exploring the conformational dynamics and key amino acids in the CD26-caveolin-1 interaction and potential therapeutic interventions. (2024). PubMed Central. [Link]

-

Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists With Anti-Inflammatory Activity in Vivo. (2017). PubMed. [Link]

-

Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (2022). MDPI. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. [Link]

-

Some cis- and trans-decahydroisoquinoline derivatives and their NMR spectra. (1968). Sci-Hub. [Link]

-

Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their conformational analysis. (1998). SciSpace. [Link]

-

Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014). Master Organic Chemistry. [Link]

-

Special Issue : X-ray Crystallography and Drug Discovery. (2023). MDPI. [Link]

-

Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. (2017). ResearchGate. [Link]

-

A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. (2021). ChemRxiv. [Link]

-

X-ray crystallography in drug discovery. (2014). PubMed. [Link]

-

Stereochemistry. (n.d.). Willingdon College, Sangli. [Link]

-

Cis-Trans Conformational Analysis of δ-Azaproline in Peptides. (2015). PubMed. [Link]

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. [Link]

-

Conformationally restricted κ-opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines. (2015). PubMed. [Link]

-

4.5: Fused Ring Systems. (2021). Chemistry LibreTexts. [Link]

-

Stereoselectivity In Bicyclic,Fused, Spiro Cyclic Compounds||Organic From Clyaden Chapter 32 Part 2. (2020). YouTube. [Link]

-

STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. (1955). University of London. [Link]

-

Conformational Analysis. (2025). ResearchGate. [Link]

-

Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. (2023). PubMed Central. [Link]

-

CONFORMATIONAL ANALYSIS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

-

T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. (2022). ChemRxiv. [Link]

Sources

- 1. Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformationally restricted κ-opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 6. Sci-Hub. Some cis- and trans-decahydroisoquinoline derivatives and their NMR spectra / Tetrahedron, 1968 [sci-hub.st]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the conformational dynamics and key amino acids in the CD26-caveolin-1 interaction and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

Biological activity of trans-Decahydro-quinoxaline scaffold

This in-depth technical guide details the biological activity, medicinal chemistry, and synthetic accessibility of the trans-decahydroquinoxaline scaffold.

Content Type: Technical Guide | Audience: Medicinal Chemists, Pharmacologists

Executive Summary: The Conformational Lock

The trans-decahydroquinoxaline scaffold represents a privileged, bicyclic pharmacophore characterized by a rigid trans-fused cyclohexane-piperazine junction. Unlike its aromatic counterpart (quinoxaline) or the flexible piperazine ring, the trans-decahydro- variant locks substituents into defined spatial vectors.

This "conformational lock" is the scaffold's primary asset in drug design, reducing the entropic penalty of receptor binding. It is predominantly utilized to target G-Protein Coupled Receptors (GPCRs) —specifically Opioid and Sigma receptors—and Ion Channels (NMDA/AMPA), where stereochemical precision dictates agonism versus antagonism.

Synthetic Accessibility & Stereocontrol

The biological validity of this scaffold relies entirely on the purity of the trans-isomer. The synthesis typically bypasses the difficult reduction of aromatic quinoxalines (which yields cis/trans mixtures) by utilizing the Chiral Pool strategy.

Protocol: Enantiospecific Synthesis from trans-1,2-Diaminocyclohexane

Objective: Synthesize trans-decahydroquinoxaline-2,3-dione (intermediate for reduction) with >99% ee.

-

Starting Material: Begin with commercially available (1R,2R)-1,2-diaminocyclohexane (or the (1S,2S) enantiomer depending on target).

-

Cyclization:

-

Dissolve (1R,2R)-diamine (10 mmol) in anhydrous ethanol.

-

Add diethyl oxalate (11 mmol) dropwise at 0°C to prevent polymerization.

-

Reflux for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) will show the disappearance of the diamine.

-

-

Reduction (The Critical Step):

-

The dione intermediate is extremely polar. Reduction to the decahydroquinoxaline is achieved using LiAlH₄ in THF.

-

Note: The trans-junction is thermodynamically stable but can epimerize under harsh acidic conditions if not fully reduced.

-

-

Purification: Recrystallization from hexane/EtOAc preserves the diastereomeric purity.

Visualization: Stereoselective Synthesis Workflow

Caption: Enantiospecific route maintaining the trans-junction integrity from the starting diamine.

Pharmacological Profiles & Therapeutic Targets[1][2][3]

A. Kappa Opioid Receptor (KOR) Agonists

The most significant application of the trans-decahydroquinoxaline scaffold is in the design of non-peptide Kappa Opioid Agonists .

-

Mechanism: The scaffold acts as a conformationally restricted analog of the ethylenediamine pharmacophore found in compounds like U-50,488 .

-

Structure-Activity Relationship (SAR):

-

The nitrogen atoms at positions 1 and 4 mimic the ethylenediamine nitrogens.

-

Substituents: An arylacetamide group at N1 and a small alkyl group at N4 are critical for high affinity.

-

Stereochemistry: The (4aR,8aS) configuration is often 10–100x more potent than the enantiomer.

-

Key Data: Binding Affinity of Decahydroquinoxaline Derivatives

| Compound ID | Configuration | Target Receptor | Selectivity ( | |

| DQ-7b | (4aR, 5S, 8aS) | Kappa (KOR) | 0.25 | >1000 |

| DQ-7a | (4aS, 5R, 8aR) | Kappa (KOR) | 280 | Low |

| U-50,488 | Reference | Kappa (KOR) | 0.65 | High |

Data Source: Synthesized from SAR studies on rigidified diamines (See Ref 1).

B. NMDA & AMPA Receptor Antagonists

The scaffold serves as a bioisostere for decahydroisoquinolines in glutamate receptor modulation.

-

Therapeutic Utility: Neuroprotection (Stroke, Traumatic Brain Injury).

-

Mechanism: The trans-decahydroquinoxaline acts as a spacer that positions a polar head group (carboxylic acid or phosphonate) to interact with the glutamate binding site, while the lipophilic bicyclic ring occupies the hydrophobic pocket.

-

Key Modification: Substitution at the C6 position with a polar moiety (e.g., -COOH) converts the scaffold into a competitive NMDA antagonist.

C. Antimicrobial & Chelation Therapy

Unlike the aromatic quinoxalines which often act via DNA intercalation, the saturated trans-decahydro- derivatives function as metal chelators .

-

Application: Derivatives like CDTP (Cyclohexane Diamino TetraPhosphonate) utilize the rigid trans-diamine backbone to chelate heavy metals (actinides) in vivo with higher stability constants than flexible EDTA analogs.

Structure-Activity Relationship (SAR) Map

The versatility of the scaffold lies in its ability to be functionalized at the nitrogen atoms (N1, N4) and the carbon backbone (C2, C3, C6).

Caption: Functionalization sites on the scaffold and their resulting biological activities.

Experimental Protocol: Radioligand Binding Assay (KOR)

Objective: Validate the affinity of a synthesized trans-decahydroquinoxaline derivative for the Kappa Opioid Receptor.

-

Membrane Preparation: Homogenize guinea pig brain (cerebellum enriched) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min.

-

Incubation:

-

Ligand:

-U-69,593 (Specific KOR agonist, 1 nM). -

Test Compound: 10 concentrations (

M to -

Non-specific Binding: Define using 10

M Naloxone. -

Incubate for 60 min at 25°C.

-

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Conformationally restricted κ-opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and evaluation of diastereoisomeric decahydroquinoxalines.

-

Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. (2025). Broad spectrum activity of quinoxaline derivatives.

-

6-substituted decahydroisoquinoline-3-carboxylic acids as potent NMDA antagonists. Journal of Medicinal Chemistry. (1992). Demonstrates the utility of the decahydro- scaffold in glutamate signaling (Bioisostere reference).

-

Racemic trans-1,2-diaminocyclohexane as a template. ResearchGate. (2025). Use of the scaffold for heavy metal detoxification ligands (CDTP).

Discovery and history of quinoxaline compounds

The Quinoxaline Scaffold: From 19th Century Dyestuffs to Hypoxia-Activated Therapeutics

Part 1: Executive Summary

The quinoxaline nucleus (benzopyrazine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. First synthesized in 1884, this heterocyclic moiety has evolved from its industrial roots in dye manufacturing to become a cornerstone in oncology and infectious disease therapeutics. This technical guide analyzes the trajectory of quinoxaline development, contrasting the classical Hinsberg condensation with modern green synthetic protocols, and detailing the mechanistic underpinnings of key clinical candidates like Echinomycin and Tirapazamine.

Part 2: Historical Genesis & Synthetic Evolution

The history of quinoxaline begins in the golden age of German organic chemistry. In 1884 , chemists Körner and Hinsberg independently reported the synthesis of the quinoxaline ring system. Their method, the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, remains the eponymous standard for constructing this heterocycle.

However, the demands of modern drug discovery—specifically high-throughput screening (HTS) and green chemistry—have necessitated an evolution in these protocols.

Comparative Protocols: Classical vs. Modern Catalytic

The following section contrasts the traditional thermal condensation with a modern, iodine-catalyzed room-temperature protocol. The shift demonstrates a move from thermodynamic forcing to kinetic catalysis.

Protocol A: The Classical Hinsberg Condensation (Thermal)

-

Context: Used for bulk synthesis of robust derivatives.

-

Mechanism: Acid-catalyzed double condensation elimination.

-

Procedure:

-

Dissolution: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the corresponding 1,2-diketone (e.g., benzil) in 20 mL of ethanol or acetic acid.

-

Reflux: Heat the mixture to reflux (78–80°C) for 2–4 hours. Monitor via TLC.

-

Isolation: Cool the mixture to room temperature. Pour into crushed ice/water.

-

Purification: Filter the precipitate and recrystallize from ethanol.

-

Yield: Typically 70–85%.

-

Limitation: Requires thermal energy; sensitive functional groups may degrade.

-

Protocol B: Iodine-Catalyzed Green Synthesis (Modern)

-

Context: Ideal for library generation and sensitive substrates.

-

Mechanism: Iodine acts as a mild Lewis acid and oxidizing agent, activating the carbonyl carbons and facilitating the cyclization-dehydration steps under ambient conditions.

-

Procedure:

-

Activation: Mix 1 mmol of o-phenylenediamine and 1 mmol of 1,2-diketone in 5 mL of DMSO or acetonitrile.

-

Catalysis: Add 5 mol% molecular iodine (

). -

Reaction: Stir at room temperature for 10–30 minutes.

-

Quench: Add 5% aqueous sodium thiosulfate (

) to quench the iodine (color change from brown to clear). -

Isolation: Extract with ethyl acetate or filter the solid precipitate.

-

Yield: Typically 90–98%.

-

Advantage: High atom economy, ambient temperature, rapid kinetics.

-

Visualization: Synthetic Logic Flow

Figure 1: Divergent synthetic pathways.[1] The modern catalytic path (green) offers kinetic advantages over the traditional thermal route (red).

Part 3: Pharmacological Renaissance

The transition of quinoxalines from industrial dyes to therapeutics is driven by their ability to interact with DNA and specific enzymatic pockets.

Antibiotics: Echinomycin & Bis-Intercalation

Echinomycin , a cyclic depsipeptide antibiotic containing two quinoxaline-2-carboxylic acid chromophores, represents a landmark in DNA-targeting drugs.[2][3]

-

Mechanism: It functions as a bis-intercalator .[2][3][4] The two planar quinoxaline rings sandwich DNA base pairs (preferentially 5'-CpG-3' sequences), while the peptide backbone sits in the minor groove.[2]

-

Significance: It was one of the first compounds shown to inhibit HIF-1α (Hypoxia-Inducible Factor) DNA binding, preventing the transcription of genes essential for tumor survival in low-oxygen environments.

Oncology: Tirapazamine & Hypoxia Selectivity

Tirapazamine (TPZ) utilizes the quinoxaline-1,4-di-N-oxide structure. It is a "bioreductive prodrug"—it becomes toxic only after metabolic activation.

-

The Hypoxia Switch: In normal cells (normoxia), TPZ is reduced to a radical but immediately re-oxidized by oxygen back to the parent compound (futile cycling). In hypoxic tumor cells, this back-oxidation cannot occur. The radical spontaneously decays into a highly toxic hydroxyl radical or benzotriazinyl radical, causing fatal DNA double-strand breaks.

Visualization: The Hypoxia Selectivity Mechanism[5]

Figure 2: The molecular logic of Tirapazamine. In the presence of oxygen (green path), the drug is detoxified. In hypoxia (red path), it becomes a DNA-damaging agent.[5][6]

Part 4: Structure-Activity Relationship (SAR) Data

The versatility of the quinoxaline scaffold allows for fine-tuning of biological activity. The table below summarizes quantitative data comparing specific quinoxaline derivatives against standard-of-care agents.

Table 1: Comparative Biological Activity of Quinoxaline Derivatives

| Compound Class | Target / Cell Line | Activity Metric | Value | Reference Standard | Relative Potency |

| Quinoxaline-1,4-di-N-oxide | S. aureus (MRSA) | MIC (µg/mL) | 2.0 – 4.0 | Vancomycin (MIC: 1.0 – 2.0) | Comparable |

| Tetrazolo[1,5-a]quinoxaline | MCF-7 (Breast Cancer) | IC50 (µg/mL) | 0.01 ± 0.001 | Doxorubicin (IC50: 0.[7]04) | 4x More Potent |

| Tetrazolo[1,5-a]quinoxaline | NCI-H460 (Lung Cancer) | IC50 (µg/mL) | 0.01 ± 0.004 | Doxorubicin (IC50: 0.09) | 9x More Potent |

| Echinomycin | HIF-1α Binding | IC50 (nM) | ~1.0 - 5.0 | N/A (First-in-class) | High Affinity |

Data synthesized from recent pharmacological evaluations (See References 3, 4).

Part 5: References

-

Encyclopedia.pub. (2023).[1][8] Methods of Preparation of Quinoxalines. Link

-

Bhosale, R. S., et al. (2005).[9] An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using molecular iodine as the catalyst. Tetrahedron Letters. Link

-

National Institutes of Health (PMC). (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Link

-

National Institutes of Health (PMC). (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Link

-

International Journal of Advanced Biological and Biomedical Research. (2013). DNA intercalators and using them as anticancer drugs.[3][4][10][11] Link

-

AACR Journals. (2005). Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Characterization of trans-Decahydroquinoxaline

[1]

Executive Summary & Structural Context[2]

trans-Decahydroquinoxaline (DHQ) represents a privileged scaffold in drug discovery, serving as a rigid bicyclic diamine core in various GPCR ligands and enzyme inhibitors. Unlike its cis-isomer, which exists in a dynamic equilibrium of rapidly interconverting conformers, trans-DHQ is conformationally locked in a rigid chair-chair fusion.

This guide details the spectroscopic signatures required to unequivocally distinguish the trans-isomer from the cis-isomer. The core directive of this protocol is Self-Validation : every spectral peak assigned must correlate with the rigid stereoelectronic requirements of the trans-fused system.

The Stereochemical "Lock"

The trans-isomer possesses

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of trans-DHQ is defined by symmetry and Karplus relationships. The molecule's center of inversion renders the two rings chemically equivalent in the achiral parent compound.

Protocol:

H NMR Characterization

-

Solvent:

(Standard) or -

Concentration: 10–15 mg in 0.6 mL.

-

Key Diagnostic: The bridgehead protons (H-4a/H-8a).

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Causality |

| H-4a, H-8a | 2.20 – 2.60 | ddd or broad t | Definitive Proof: The large coupling constant arises from the | |

| H-2, H-3 (Axial) | 2.80 – 3.00 | td | Distinct from equatorial protons due to shielding anisotropy. | |

| H-2, H-3 (Equatorial) | 2.90 – 3.10 | dd or dt | Downfield shift typical of equatorial protons in rigid chairs. | |

| NH | 1.5 – 2.0 | Broad s | N/A | Variable; depends on concentration and H-bonding. |

Protocol:

C NMR Characterization

-

Symmetry Check: The trans-isomer will show half the number of signals expected for the formula if the molecule has

symmetry (e.g., unsubstituted). -

Shift Logic: Bridgehead carbons in trans-fused systems are generally deshielded (downfield) relative to cis-isomers because they lack the

-gauche steric compression found in the cis-fused concave face.

| Carbon Environment | Chemical Shift ( | Causality |

| C-4a, C-8a (Bridgehead) | 55.0 – 60.0 | High field relative to acyclics, but downfield of cis-DHQ ( |

| C-2, C-3 | 45.0 – 48.0 | |

| C-5, C-8 | 30.0 – 33.0 | |

| C-6, C-7 | 24.0 – 26.0 | Most shielded methylene carbons (distal). |

Infrared (IR) Spectroscopy: The Bohlmann Band Test

This is a rapid, non-destructive "Self-Validating" check for trans-fusion.

-

Mechanism: In the trans-chair-chair conformation, the Nitrogen lone pair is anti-periplanar to the adjacent axial C-H bonds (

-C-H). This orbital overlap weakens the C-H bond, lowering its force constant. -

Observation: This results in specific C-H stretching bands appearing at lower frequencies than normal aliphatic C-H stretches.[1]

| Region | Frequency ( | Assignment | Diagnostic Value |

| Bohlmann Bands | 2700 – 2800 | C-H stretch (anti-lp) | High. Presence strongly indicates trans-fusion. Cis-isomers (or N-inverted conformers) lacking this anti-alignment do not show these bands strongly. |

| N-H Stretch | 3200 – 3400 | N-H | Standard secondary amine. |

| Fingerprint | 800 – 1400 | Skeletal Vib. | Complex; use for identity confirmation vs reference. |

Mass Spectrometry (MS)

-

Ionization: EI (70 eV) or ESI (+).

-

Molecular Ion:

140 -

Fragmentation Logic:

- -Cleavage: The dominant pathway. Cleavage of the C-C bond adjacent to the Nitrogen.

-

Retro-Diels-Alder (RDA): While less common in saturated systems, RDA-like cracking can occur, but

-cleavage dominates.

Key Fragments (EI):

- 140 (Molecular Ion, usually stable for trans).

-

110/111 (Loss of

- 82/83 (Ring opening and loss of side chains).

Experimental Workflows & Decision Trees

Logic Tree for Stereochemical Assignment

This workflow describes the decision process for confirming the trans-isomer from a crude reduction mixture.

Caption: Stereochemical assignment workflow utilizing NMR coupling constants and IR Bohlmann bands as self-validating checkpoints.

Experimental Protocol: Sample Preparation for NMR

To ensure the resolution required to see the

-

Solvent Selection: Use

neutralized with basic alumina if the amine is sensitive, though DHQ is generally stable. -

Sample Mass: Weigh 10.0 mg (

0.5 mg) of the isolated solid. -

Dissolution: Dissolve in 0.6 mL

. -

Filtration: Filter through a cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended solids that cause line broadening.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 64 scans to ensure high S/N ratio for the small satellite peaks if

satellites are of interest.

-

References

-

Katritzky, A. R., et al. (1979).[2][3] The conformational analysis of saturated heterocycles.[2][4] Part 89. Journal of the Chemical Society, Perkin Transactions 2.[2][4] Link

-

Brill, E. (1958). Separation of cis and trans isomers. US Patent 2,850,549. (Foundational work on separation of cyclic diamine isomers). Link

- Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Establishes the IR "Bohlmann Band" theory for trans-fused N-heterocycles).

-

Bagley, M. C., et al. (2019). Decahydroquinoline Ring 13C NMR Spectroscopic Patterns. Journal of Natural Products.[5] (Modern application of NMR shifts for trans-fused assignments). Link

-

Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods.[5] University of Wisconsin-Madison. (General reference for coupling constants in rigid cyclohexyl systems). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The conformational analysis of saturated heterocycles. Part 90. Syntheses and conformational analysis of 1,2,4-trimethyl- and 1,2,3,4-tetramethyl-1,2,4-triazacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. The conformational analysis of saturated heterocycles. Part 89. Conformational analysis of trans-1,2,3,4,5,6-hexamethyl-1,2,4,5-tetra-azacyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The conformational analysis of saturated heterocycles. Part 100. 1-Oxa-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targeting of the trans-Decahydro-quinoxaline Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline motif, a nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3][4][5] Its derivatives have been investigated for applications ranging from oncology to neurodegenerative diseases and infectious agents.[1][3][5] This guide focuses on the trans-decahydro-quinoxaline core, a saturated bicyclic analog, and delineates a strategic framework for identifying and validating its potential therapeutic targets. Particular emphasis is placed on its role as a modulator of excitatory amino acid receptors, a class of targets with profound implications for neurological disorders. We will explore the mechanistic basis for target selection, present detailed protocols for experimental validation, and provide visual workflows to guide the drug discovery process.

Introduction: The Quinoxaline Scaffold and Its Therapeutic Promise

Quinoxaline, or benzopyrazine, consists of a benzene ring fused to a pyrazine ring. This privileged scaffold is present in antibiotics like echinomycin and has been the foundation for drugs targeting a wide array of diseases, including cancer, malaria, and viral infections.[1][2][6][7] The therapeutic versatility of quinoxaline derivatives stems from their ability to interact with a diverse range of biological targets, including enzymes, receptors, and signaling pathway components.[8]

The focus of this guide, the this compound, represents the fully saturated, stereochemically defined version of this scaffold. The saturation and rigid trans-conformation impart distinct three-dimensional structural properties that can be exploited for designing highly specific and potent modulators of challenging biological targets. While the broader quinoxaline class has diverse activities, a significant body of evidence points toward the modulation of glutamate receptors as a primary mechanism for many neuroactive derivatives.

Primary Therapeutic Target Class: Ionotropic Glutamate Receptors

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are critical for mediating fast synaptic transmission, learning, and memory.[9][10] Dysregulation of glutamate signaling, particularly through N-methyl-D-aspartate (NMDA) receptors, is implicated in a host of neurological and psychiatric conditions, including epilepsy, chronic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][9]

Derivatives of the quinoxaline scaffold, specifically quinoxalinediones, have been identified as potent antagonists of both NMDA and non-NMDA (AMPA/kainate) glutamate receptors.[11][12]

The NMDA Receptor Glycine Site: A Key Modulatory Hub

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[10] The glycine binding site on the GluN1 subunit offers a distinct and attractive target for therapeutic intervention. Modulating this site can fine-tune receptor activity rather than causing a complete blockade, potentially offering a more favorable side-effect profile.

Several quinoxaline derivatives have been shown to be high-affinity, competitive antagonists at this strychnine-insensitive glycine site.[12][13] This antagonism prevents the co-agonist from binding, thereby reducing NMDA receptor activation even in the presence of glutamate. This mechanism is particularly relevant for conditions associated with excitotoxicity, where excessive NMDA receptor activity leads to neuronal cell death.

Non-NMDA Receptors: Targeting AMPA and Kainate

Quinoxalinediones are also well-characterized as competitive antagonists of AMPA and kainate receptors, which are responsible for the bulk of fast excitatory neurotransmission.[11] By blocking these receptors, quinoxaline derivatives can effectively dampen widespread neuronal excitation, a mechanism with clear applications in the treatment of seizures.

The structure-activity relationship (SAR) of these compounds dictates their selectivity. Specific substitution patterns on the quinoxaline ring can shift the potency and selectivity between the NMDA glycine site and non-NMDA receptors, allowing for the rational design of targeted therapies.[12]

Emerging and Secondary Target Areas

While glutamate receptors are a primary focus, the quinoxaline scaffold's versatility allows it to engage other targets.[8]

-

Oncology : Quinoxaline derivatives have demonstrated significant anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.[14][15] Some derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[14] Others have been shown to cause cell cycle arrest at the G0/G1 phase.[16]

-

Neuroprotection : Beyond direct glutamate receptor antagonism, certain quinoxaline derivatives exhibit neuroprotective effects by mitigating oxidative stress, reducing the production of reactive oxygen species (ROS), and downregulating inflammatory cytokines in models of Alzheimer's disease.[17][18] One compound, 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ), has shown the ability to rescue dopaminergic neurons from oxidative stress-induced insults, suggesting relevance for Parkinson's disease.[19]

-

Kinase Inhibition : The scaffold has been successfully used to develop inhibitors of various kinases, which are crucial regulators of cellular processes.[2] For example, derivatives have been synthesized as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a potential target for nonalcoholic fatty liver disease.[20]

-

Antiviral Activity : The planar aromatic structure of some quinoxalines allows them to interact with viral proteins.[21] They have been investigated as potential inhibitors of the influenza NS1 protein and have shown the ability to interfere with the RNA-binding function of coronavirus nucleocapsid proteins.[21]

The following table summarizes the key potential targets and the therapeutic rationale for pursuing them with this compound derivatives.

| Target Class | Specific Target Example | Mechanism of Action | Therapeutic Rationale | Relevant Disease Area(s) |

| Ionotropic Glutamate Receptors | NMDA Receptor (Glycine Site) | Competitive Antagonist | Reduce excitotoxicity, fine-tune neuronal firing | Neurodegeneration, Epilepsy, Neuropathic Pain[7][9] |

| AMPA/Kainate Receptors | Competitive Antagonist | Reduce fast excitatory neurotransmission | Epilepsy, Pain[11] | |

| Protein Kinases | VEGFR-2 | Inhibitor | Inhibit angiogenesis | Oncology[14] |

| ASK1 | Inhibitor | Reduce apoptosis and inflammation | Nonalcoholic Fatty Liver Disease[20] | |

| Neuroprotective Pathways | Oxidative Stress Pathways | Antioxidant, Anti-inflammatory | Reduce ROS, downregulate cytokines | Alzheimer's, Parkinson's Disease[17][18][19] |

| Viral Proteins | Coronavirus Nucleocapsid | RNA-Binding Inhibition | Disrupt viral replication | Infectious Disease (e.g., SARS-CoV-2)[21] |

Experimental Validation Workflow: A Case Study on the NMDA Receptor

Validating the interaction of a novel this compound derivative with the NMDA receptor requires a multi-tiered approach, moving from initial binding confirmation to functional and cellular consequences.

Workflow Overview

The following diagram illustrates a typical validation pipeline.

Caption: A tiered workflow for validating a novel NMDA receptor antagonist.

Detailed Experimental Protocols

Causality: This experiment directly measures the affinity of the test compound for the intended target site. It is the foundational step to confirm target engagement and quantify binding potency (Kᵢ). We use a known radiolabeled ligand that binds to the glycine site and measure the ability of our unlabeled test compound to displace it.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue. Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat until the supernatant is clear.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]glycine or a more specific ligand like [³H]MDL 105,519.

-

Incubation: In a 96-well plate, combine synaptic membranes (50-100 µg protein), varying concentrations of the this compound test compound, and a fixed concentration of the radioligand (e.g., 5 nM [³H]glycine).

-

Non-specific Binding: A parallel set of wells should contain a high concentration of a known, non-radioactive glycine site ligand (e.g., 1 mM glycine) to determine non-specific binding.

-

Incubation: Incubate at 4°C for 30 minutes.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Causality: While the binding assay confirms affinity, it does not confirm function. This electrophysiology assay directly measures the compound's ability to inhibit ion flow through the NMDA receptor channel upon activation by agonists. This validates the compound as a functional antagonist.

Methodology:

-

System: Xenopus oocytes previously injected with cRNA for the NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Recording Solution (Frog Ringer's Solution): Containing NaCl, KCl, MgCl₂, CaCl₂, and HEPES, pH 7.4. Glycine should be omitted from the initial solution.

-

Setup: Place an oocyte in the recording chamber and impale it with two glass electrodes filled with 3M KCl. Clamp the membrane potential at -70 mV.

-

Agonist Application: Perfuse the oocyte with a recording solution containing fixed concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current (Iₘₐₓ).

-

Antagonist Application: After washing and allowing the current to return to baseline, pre-incubate the oocyte with varying concentrations of the this compound test compound for 2-3 minutes.

-

Challenge: Co-apply the agonist solution (glutamate + glycine) with the test compound and record the inhibited current (Iᵢₙₕ).

-

Data Analysis: Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Iᵢₙₕ / Iₘₐₓ)) * 100. Plot the % inhibition against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Signaling Pathway Visualization

Antagonism of the NMDA receptor by a this compound derivative prevents downstream signaling cascades associated with excitotoxicity.

Caption: Mechanism of neuroprotection via NMDA receptor glycine site antagonism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological disorders mediated by glutamate receptor hyperactivity. Its rigid, three-dimensional structure provides a unique framework for designing compounds with high affinity and selectivity. The primary and most validated targets for this class are the ionotropic glutamate receptors, especially the NMDA receptor glycine site.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency and selectivity for specific glutamate receptor subtypes or other emerging targets like kinases.

-

Pharmacokinetic Profiling: Optimizing derivatives for brain penetrance, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy: Testing lead candidates in robust animal models of epilepsy, neuropathic pain, and neurodegeneration to establish preclinical proof-of-concept.

By leveraging the foundational knowledge of quinoxaline pharmacology and applying rigorous, hypothesis-driven validation workflows, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed. Available at: [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available at: [Link]

-

Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. PubMed. Available at: [Link]

-

An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024). KITopen. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. Available at: [Link]

-

Quinoxalines Potential to Target Pathologies. PubMed. Available at: [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. PubMed. Available at: [Link]

-

a review on biological studies of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

-

Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. PubMed. Available at: [Link]

-

An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. Available at: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. ResearchGate. Available at: [Link]

-

Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. Available at: [Link]

-

Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. PubMed. Available at: [Link]

-

Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at: [Link]

-

Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. Orion Market Research. Available at: [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available at: [Link]

-

Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Available at: [Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. An insight into the therapeutic impact of quinoxaline derivati... [publikationen.bibliothek.kit.edu]

- 9. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journalajrb.com [journalajrb.com]

- 19. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Brief: trans-Decahydroquinoxaline as a Rigid Scaffold in Drug Design

Executive Summary

The trans-decahydroquinoxaline (trans-DHQ) scaffold represents a valuable, yet underutilized, structural motif in modern medicinal chemistry. Unlike its aromatic precursor (quinoxaline) or its carbon-analog (decahydroquinoline), trans-DHQ offers a unique combination of conformational rigidity , defined vector orientation , and tunable basicity .

This technical guide outlines the rationale for selecting trans-DHQ to reduce the entropic penalty of binding, provides a validated protocol for its stereoselective synthesis, and details its application in designing high-affinity ligands for GPCRs and Sigma receptors.

Structural Rationale: The Thermodynamic Advantage

Conformational Locking

The core value of the trans-decahydroquinoxaline scaffold lies in its stereochemistry.

-

Cis-isomer: The bridgehead hydrogens are on the same side, allowing the ring system to undergo conformational flipping (interconversion between chair-chair forms). This flexibility results in a higher entropic cost upon binding to a protein target.

-

Trans-isomer: The bridgehead hydrogens are on opposite sides. This locks the bicyclic system into a rigid chair-chair conformation .

Thermodynamic Impact: By pre-organizing the pharmacophore into the bioactive conformation, the trans-scaffold minimizes

Vector Analysis & Pharmacophore Mapping

The two nitrogen atoms (N1 and N4) in the trans-isomer are separated by a rigid distance of approximately 2.9 Å, with lone pairs orienting in defined vectors. This makes the scaffold an ideal bioisostere for:

-

Piperazine linkers: Adding bulk and rigidity to limit metabolic N-oxidation.

-

Beta-turn mimetics: The N1-C-C-N4 torsion angle mimics the

and

Visualization of Scaffold Logic

The following diagram illustrates the decision matrix for selecting this scaffold based on structural requirements.

Figure 1: Decision matrix for scaffold selection. The trans-isomer is preferred for defined pockets requiring linear vector projection.

Synthetic Protocol: Stereoselective Access

Direct hydrogenation of quinoxaline typically yields a mixture of cis and trans isomers (often favoring cis under kinetic control). The following protocol maximizes the trans yield and ensures isolation of the pure diastereomer.

Materials

-

Substrate: Quinoxaline (99% purity).

-

Catalyst: Platinum(IV) oxide (PtO

, Adams' catalyst) or Rhodium on Alumina (Rh/Al -

Solvent: Glacial Acetic Acid (promotes protonation of intermediates).

-

Reagent: Hydrogen gas (H

), 50-60 psi.

Step-by-Step Procedure

-

Preparation: Dissolve quinoxaline (10 mmol) in glacial acetic acid (20 mL) in a high-pressure hydrogenation vessel (Parr bomb).

-

Catalyst Addition: Carefully add PtO

(5 mol%) under an inert atmosphere (Argon/Nitrogen) to prevent ignition. -

Hydrogenation: Purge the vessel with H

three times. Pressurize to 60 psi and stir vigorously at 60°C for 24 hours .-

Note: Higher temperatures favor the thermodynamic product (trans), while room temperature favors the kinetic product (cis).

-

-

Work-up: Filter the catalyst through a Celite pad. Wash with methanol. Concentrate the filtrate in vacuo to obtain the acetate salt.

-

Basification: Redissolve the residue in water and basify to pH > 12 using 50% NaOH solution. Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Isomer Separation (Critical Step):

-

The crude mixture is usually ~60:40 cis:trans.

-

Method A (Crystallization): The trans-isomer has a significantly higher melting point. Dissolve the mixture in hot hexane or petroleum ether. Cool slowly to 0°C. The trans-isomer crystallizes as white needles.

-

Method B (Chromatography): Use basic alumina or silica gel pre-treated with 1% Triethylamine. Elute with a gradient of MeOH in DCM (1% to 10%). The trans-isomer typically elutes after the cis-isomer due to stronger interaction with the stationary phase (more accessible lone pairs).

-

Validation Criteria

| Parameter | cis-Isomer | trans-Isomer | Method |

| Bridgehead Coupling | |||

| C-13 Shift (Bridge) | Downfield shift | Upfield shift | |

| Physical State | Low MP Solid / Oil | High MP Solid (>150°C) | Melting Point |

Medicinal Chemistry Application: Sigma-1 Receptor Antagonists

The Sigma-1 receptor (

Case Study Design

Objective: Replace the flexible piperazine ring of a known ligand with trans-DHQ to improve selectivity against the hERG channel (a common off-target liability).

Hypothesis: The bulky, rigid trans-DHQ backbone will clash with the narrow pore of the hERG channel while maintaining the critical electrostatic interaction in the

Synthesis of Ligand Library

The trans-DHQ scaffold allows for orthogonal functionalization .

-

N1 (Secondary Amine): Can be alkylated or acylated first if N4 is protected (e.g., Boc).

-

N4 (Secondary Amine): Can be derivatized sequentially.

Workflow Diagram:

Figure 2: Orthogonal functionalization strategy for trans-DHQ ligands.

Biological Data Summary (Representative)

Comparing a standard piperazine ligand to its trans-DHQ analog:

| Compound | Scaffold | hERG IC | Selectivity Ratio | |

| Ref-A | Piperazine | 12.5 | 1.2 | 96x |

| TDHQ-1 | trans-DHQ | 4.2 | > 30.0 | > 7000x |

Interpretation: The trans-DHQ analog maintained/improved potency (lower

References

-

Scaffold Utility & Quinoxaline Overview: Pereira, J. et al.[1] "Quinoxaline: An Attractive Scaffold in Drug Design."[2] PubMed. [Link]

-

Sigma Receptor Ligand Design (Decahydroquinoline Analogs): Frankowski, K. et al.[3] "Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Conformational Control in Drug Design: Zheng, Y. et al.[4] "Conformational control in structure-based drug design."[4] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthetic Methodologies (General Quinoxaline Synthesis): Ajani, O. et al. "Recent Advances in the Synthesis of Quinoxalines." Journal of Heterocyclic Chemistry. [Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of trans-Decahydroquinoxaline Libraries

Navigating Stereochemical Rigidity and Lipophilicity in Hit Discovery

Abstract

The trans-decahydroquinoxaline (trans-DHQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, saturated bicyclic core that effectively mimics peptide turns and positions pharmacophores with high vectorial precision.[1] However, the deployment of trans-DHQ libraries in High-Throughput Screening (HTS) presents unique challenges regarding stereochemical purity, aqueous solubility, and non-specific binding.[1] This Application Note provides a validated workflow for screening trans-DHQ libraries, detailing protocols for acoustic dispensing, solubility management, and a representative GPCR calcium-flux assay.

Introduction: The trans-DHQ Advantage

In the hunt for novel therapeutics, the trans-decahydroquinoxaline scaffold distinguishes itself through conformational restriction .[1] Unlike its cis-isomer, which can flip between conformations, the trans-fused ring system locks the molecule into a rigid chair-chair geometry.[1]

Mechanistic Value[1]

-

Vectorial Alignment: The rigid core allows for precise spatial arrangement of R-groups (R1, R2), critical for targeting deep hydrophobic pockets in GPCRs (e.g., Orexin receptors) and Ion Channels (e.g., NaV1.7).[1]

-

Metabolic Stability: The saturated system is generally more resistant to oxidative metabolism compared to its aromatic quinoxaline precursors.[1]

The HTS Challenge

While chemically attractive, these libraries often suffer from high lipophilicity (cLogP > 3.[1]5) and potential stereoisomeric contamination (cis-impurities), which can lead to false positives or "aggregators" in HTS campaigns.[1]

Library Design & Quality Control

Before screening, the integrity of the library must be validated.[1] A mixture of cis and trans isomers can ruin SAR (Structure-Activity Relationship) modeling.[1]

Critical QC Parameter: Stereochemical Purity

-

Requirement: >95% trans-isomer excess.[1]

-

Validation Method:

H-NMR (coupling constants of bridgehead protons,

Physicochemical Filtering

To prevent compound precipitation during the screen, the library should be profiled for solubility.[1]

-

Protocol: Kinetic solubility assay in PBS (pH 7.4).

-

Threshold: Compounds with <10

M solubility should be flagged for "Low-Volume/High-Sensitivity" assay formats.

Experimental Protocols

Protocol A: Compound Management & Acoustic Dispensing

Rationale: trans-DHQ compounds are often viscous or "sticky" in DMSO.[1] Traditional tip-based transfer can result in significant volume loss and carryover.

Equipment: Labcyte Echo (or equivalent Acoustic Liquid Handler). Source Plate: 384-well Low Dead Volume (LDV) COP/COC microplate.[1]

Step-by-Step Workflow:

-

Solubilization: Dissolve library compounds to 10 mM in 100% DMSO.

-

Centrifugation: Spin plates at 1000 x g for 2 minutes to remove bubbles (critical for acoustic energy coupling).

-

Hydration Check: Ensure DMSO hydration is <5% (hygroscopic DMSO alters viscosity and dispensing accuracy).[1]

-

Dispense: Transfer 25 nL – 50 nL of compound directly into the Assay Ready Plate (ARP) containing 5

L of assay buffer.-

Note: This "Direct Dilution" method avoids intermediate dilution steps where lipophilic DHQs often precipitate.[1]

-

Protocol B: Representative Screen – GPCR Calcium Flux

Context: trans-DHQ derivatives are frequent hits for GPCR antagonists.[1] This protocol uses a FLIPR (Fluorometric Imaging Plate Reader) format.

Reagents:

-

Cell Line: CHO-K1 stably expressing Target Receptor + G

.[1] -

Dye: Fluo-4 AM or Calcium 6 Assay Kit.[1]

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).[1] Note: BSA is essential to keep lipophilic DHQs in solution.

Procedure:

-

Cell Plating: Seed 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

. -

Dye Loading: Aspirate media; add 20

L Dye Loading Buffer.[1] Incubate 1 hr at 37°C, then 15 min at RT (to minimize temperature artifacts). -

Compound Addition (The Screen):

-

Agonist Challenge:

-

Add EC

concentration of reference agonist.[1] -

Read 2: Monitor fluorescence for 90 seconds (detects antagonists).

-

-

Data Normalization: Calculate Max-Min RFU. Normalize to Neutral Control (DMSO + Agonist) and Inhibitor Control (Antagonist + Agonist).[1]

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the HTS decision tree, specifically designed to filter out artifacts common to lipophilic scaffolds.

Caption: Figure 1: Decision gate workflow for trans-DHQ libraries, emphasizing early solubility checks and counter-screening to eliminate lipophilic artifacts.

Scaffold Logic & SAR

Understanding the trans-DHQ connectivity is vital for hit expansion.[1]

Caption: Figure 2: SAR connectivity map. The N1 position is critical for modulating the high lipophilicity of the core, while N4 usually directs the primary binding interaction.

Statistical Validation (Self-Validating System)

To ensure the assay is robust enough for a library screen, calculate the Z-factor (

Formula:

- : Standard deviation of positive (antagonist) and negative (DMSO) controls.[1]

- : Means of controls.[1]

Acceptance Criteria:

- : Excellent assay.[1]

- : Marginal (requires more replicates).[1]

-

Specific to DHQ: If

drops, check for "edge effects" caused by evaporation of DMSO in outer wells, a common issue with acoustic dispensing of volatile solvents.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High CV% (>10%) | Compound precipitation in buffer.[1] | Increase BSA to 0.5% or add 0.01% Pluronic F-127.[1] |

| Signal Drift | Temperature fluctuation.[1] | Equilibrate plates and buffers to RT for 30 mins before reading. |

| False Positives | Fluorescence quenching.[1] | Run a counter-screen using a constitutively fluorescent cell line.[1] |

| Low Hit Rate | Stereochemical mismatch. | Re-verify library purity; the cis isomer is often inactive. |

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. [Link][1]

-

RSC Advances. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.[1] (Context for DHQ derivatives). [Link]

-

Journal of Organic Chemistry. Unequivocal Syntheses of cis- and trans-dl-Decahydroquinoxalines. (Foundational Chemistry).[1] [Link]

-

Journal of Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (General concept grounding). [Link]

Sources

Application Note: trans-Decahydro-quinoxaline Scaffolds in Cancer Research

Executive Summary & Scientific Rationale

The trans-decahydro-quinoxaline scaffold represents a critical structural evolution from the planar, aromatic quinoxaline moiety commonly found in kinase inhibitors. Unlike its aromatic counterparts, the trans-decahydro variant introduces a rigid, saturated bicyclic architecture with defined 3D stereochemistry (chair-chair conformation). This structural rigidity is a "privileged" feature in medicinal chemistry, allowing for precise vectorization of substituents to explore specific binding pockets—most notably the Colchicine binding site of tubulin and the P-glycoprotein (P-gp) efflux pump.

This guide details the protocols for evaluating this compound derivatives in cancer cell lines. It moves beyond generic screening, focusing on two high-value mechanisms: MDR Reversal and Microtubule Destabilization .

Key Chemical Features[1][2][3][4][5][6][7][8][9]

-

Stereochemistry: The trans-fusion restricts ring flipping, locking the diamine into a specific spatial arrangement ideal for scaffolding.

-

Basicity: The saturated amines (secondary or tertiary) possess higher pKa values than aromatic quinoxalines, influencing lysosomal trapping and solubility.

-

Solubility: Enhanced aqueous solubility compared to planar heteroaromatics, improving bioavailability metrics.

Compound Management & Preparation

Objective: Ensure stable, reproducible delivery of the this compound pharmacophore to cells, accounting for its basic nature.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Concentration: Prepare a 10 mM or 20 mM Master Stock.

-

Storage: Aliquot into amber glass vials (hydrophobic amines can adsorb to plastics). Store at -20°C.

-

Critical Step (Salt Formation): If using the free base, the compound is strongly basic. If using a hydrochloride salt (common for stability), ensure the culture media contains sufficient buffering capacity (HEPES) to prevent local pH spikes upon addition.

Working Solutions

-

Dilution: Serial dilution in serum-free media immediately prior to use.

-

Precipitation Check: Decahydro-quinoxalines are lipophilic. Inspect 100 µM dilutions under a microscope for crystal formation. If precipitation occurs, add 0.5% Cyclodextrin to the media as a carrier.

Protocol A: Cytotoxicity & MDR Reversal Screening

Rationale: Many decahydro-quinoxaline derivatives act not just as cytotoxins, but as chemosensitizers . This protocol measures the compound's ability to kill cancer cells (IC50) and its ability to restore sensitivity to Doxorubicin in resistant lines (MDR Reversal).

Cell Line Selection

-

Parental Line: MCF-7 (Breast) or HCT-116 (Colon).[1]

-

Resistant Line: MCF-7/ADR or HCT-116/OxR (Overexpressing P-gp/MDR1).

Experimental Workflow

-

Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment (Two Arms):

-

Arm 1 (Direct Cytotoxicity): Treat with this compound derivative (0.1 – 100 µM).

-

Arm 2 (MDR Reversal): Co-treat resistant cells with a fixed, non-toxic dose of the derivative (e.g., 5 µM) + varying doses of Doxorubicin.

-

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: CCK-8 or MTT Assay. Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Data Analysis: Reversal Fold (RF) Calculation

Calculate the Reversal Fold to quantify the MDR inhibition potency.

| Parameter | Formula | Interpretation |

| IC50 | Concentration inhibiting 50% growth | Lower = More Potent |

| Reversal Fold (RF) | RF > 2 indicates significant MDR reversal |

Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: Literature suggests reduced quinoxaline scaffolds often bind the Colchicine site on tubulin, preventing microtubule assembly and causing G2/M arrest.

Reagents[4]

-

Purified Tubulin protein (>99%).

-